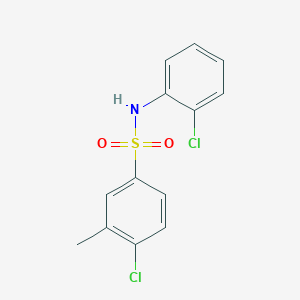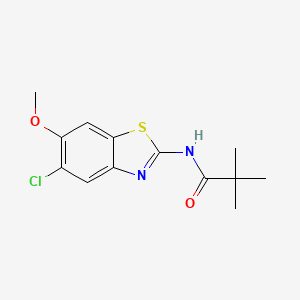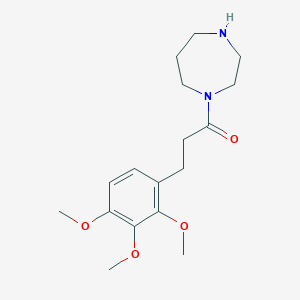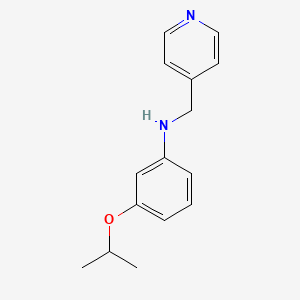
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of sulfonylurea herbicides and is effective against a broad range of weed species. Clomazone was first introduced in the market in the 1980s and has since then become an important tool for farmers to manage weed growth.
Mechanism of Action
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the accumulation of toxic intermediates that cause damage to the plant cells, eventually leading to its death. This compound is effective against both monocotyledonous and dicotyledonous weeds and has a long residual activity in the soil.
Biochemical and Physiological Effects:
This compound can have several biochemical and physiological effects on plants, such as the inhibition of photosynthesis, the disruption of cell membranes, and the induction of oxidative stress. These effects can lead to changes in plant growth, development, and metabolism. This compound can also affect the microbial communities in the soil, which can have implications for soil health and fertility.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide is a useful tool for researchers studying plant physiology and herbicide resistance. It can be used to test the effectiveness of new herbicides and to understand the mechanisms of action of existing ones. However, the use of this compound in lab experiments requires careful handling and disposal to prevent environmental contamination. Researchers must also be aware of the potential impacts of this compound on non-target organisms and take appropriate measures to minimize any harm.
Future Directions
There are several areas of research that could benefit from further investigation into 4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide. These include:
1. Developing more effective and environmentally friendly herbicides that can replace this compound.
2. Studying the long-term effects of this compound on soil health and fertility.
3. Investigating the potential impacts of this compound on non-target organisms, such as beneficial insects and soil microbes.
4. Developing methods to reduce the amount of this compound that is released into the environment during its production and use.
5. Studying the mechanisms of herbicide resistance in weeds and developing strategies to overcome it.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it is effective against a broad range of weed species, its use requires careful handling to prevent environmental contamination. Further research is needed to understand the long-term impacts of this compound on soil health and to develop more effective and environmentally friendly herbicides.
Synthesis Methods
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide can be synthesized by reacting 2-chloroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then chlorinated using thionyl chloride to obtain this compound. The synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide has been extensively studied for its herbicidal properties and its impact on the environment. Several research studies have focused on the effects of this compound on non-target organisms, such as aquatic plants, insects, and animals. The herbicide has been found to be toxic to some aquatic species and has the potential to cause ecological harm if not used properly.
properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFXHZXDEYPLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)


![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)

